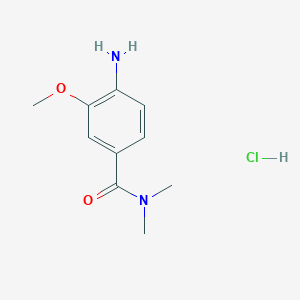

4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride

説明

Structural Classification within Benzamide Derivatives

4-Amino-3-methoxy-N,N-dimethylbenzamide hydrochloride belongs to the extensive family of benzamide derivatives, which are characterized by the presence of an amide functional group attached to a benzene ring. The compound's structural classification is defined by several key features that distinguish it within this chemical family. The base structure consists of a benzene ring bearing an amide group, specifically N,N-dimethylbenzamide, with two additional substituents that significantly influence its chemical properties and potential applications.

The compound's molecular structure can be represented by the SMILES notation: CN(C)C(=O)C1=CC=C(N)C(OC)=C1.[H]Cl, which illustrates the spatial arrangement of its functional groups. The presence of both electron-donating groups (amino and methoxy) and the electron-withdrawing amide functionality creates a unique electronic environment that influences the compound's reactivity patterns. This substitution pattern places the compound within the subcategory of polysubstituted benzamides, specifically those bearing both amino and methoxy substituents in adjacent positions on the aromatic ring.

The hydrochloride salt form represents a common strategy for improving the pharmaceutical and research utility of organic compounds. This salt formation enhances water solubility compared to the free base form, making it more suitable for various analytical and synthetic applications. The classification as a hydrochloride salt also indicates that the compound contains a basic nitrogen center capable of protonation, which occurs at the amino group in the 4-position of the benzene ring.

Within the broader context of benzamide derivatives, this compound shares structural similarities with other therapeutically relevant molecules. The benzamide scaffold is found in numerous pharmaceutical compounds, including antipsychotics, antiemetics, and prokinetic agents. The specific substitution pattern of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride positions it as a potential pharmacophore or intermediate in the synthesis of bioactive compounds, though its specific biological activities remain an area of ongoing research interest.

Historical Context and Development

The development of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride emerges from the broader historical evolution of benzamide chemistry, which has been a cornerstone of medicinal and organic chemistry for several decades. Benzamide derivatives have been extensively studied since the mid-20th century, with particular emphasis on their potential therapeutic applications and synthetic utility. The systematic exploration of substituted benzamides has led to the discovery of numerous compounds with diverse biological activities, establishing this chemical class as a valuable source of pharmaceutical agents.

The specific compound 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride, identified by CAS number 1376330-43-6, represents a more recent addition to the benzamide derivative library. The development of this particular compound likely stems from structure-activity relationship studies aimed at understanding how different substitution patterns on the benzamide core influence chemical and biological properties. The incorporation of both amino and methoxy groups in adjacent positions on the benzene ring reflects a deliberate synthetic strategy to create compounds with specific electronic and steric characteristics.

The compound's documentation in chemical databases and patent literature indicates its recognition as a compound of potential interest for research and development activities. With 89 patents associated with related chemical structures, the broader family of amino-methoxy benzamide derivatives has attracted considerable attention from researchers and pharmaceutical companies. This patent activity suggests ongoing investigations into the synthesis, properties, and applications of compounds bearing similar structural motifs.

The historical development of analytical techniques and synthetic methodologies has been crucial in enabling the preparation and characterization of such complex benzamide derivatives. Modern organic synthesis techniques, including advanced coupling reactions and selective functionalization methods, have made it possible to prepare compounds like 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride with high purity and in sufficient quantities for research purposes. The availability of sophisticated analytical instruments has further facilitated the complete structural characterization of these compounds, including their stereochemical and conformational properties.

Significance in Organic Chemistry Research

4-Amino-3-methoxy-N,N-dimethylbenzamide hydrochloride holds considerable significance in organic chemistry research due to its unique structural features and potential as a synthetic intermediate or target compound. The presence of multiple functional groups within a single molecule provides researchers with numerous opportunities for chemical modification and derivatization reactions. The amino group at the 4-position can serve as a nucleophilic center for various transformations, while the methoxy group at the 3-position can undergo reactions typical of aromatic ethers, including demethylation or substitution reactions.

The compound's significance extends to its role as a model system for understanding structure-property relationships in substituted benzamides. The specific positioning of the amino and methoxy groups creates a unique electronic environment that influences the compound's physical and chemical properties. Researchers can use this compound to study how ortho-substitution patterns affect molecular properties such as solubility, stability, and reactivity compared to other substitution patterns like meta or para arrangements.

From a synthetic chemistry perspective, 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride represents an important intermediate in the preparation of more complex molecular structures. The multiple reactive sites present in the molecule allow for selective functionalization strategies that can lead to the synthesis of libraries of related compounds. This capability is particularly valuable in drug discovery research, where systematic modification of lead compounds is essential for optimizing biological activity and pharmaceutical properties.

The compound also serves as an important reference standard for analytical chemistry applications. Its well-defined structure and known properties make it suitable for use in method development and validation studies for analytical techniques such as high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. The availability of detailed spectroscopic data for this compound contributes to the broader database of analytical reference materials used by researchers worldwide.

Research into 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride has contributed to the understanding of benzamide chemistry and has potential implications for the development of new synthetic methodologies. The compound's unique substitution pattern provides opportunities for investigating novel reaction pathways and developing new strategies for the selective modification of aromatic compounds bearing multiple functional groups.

Overview of Current Applications

Current applications of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride span several areas of chemical research and development, reflecting the compound's versatility and potential utility. The primary applications center around its use as a research chemical for synthetic and analytical studies, where its well-characterized structure and properties make it valuable for various investigative purposes. The compound serves as a starting material or intermediate in the synthesis of more complex organic molecules, particularly those intended for pharmaceutical or materials science applications.

In pharmaceutical research, the compound's structural similarity to known bioactive benzamide derivatives makes it a candidate for biological activity screening programs. While specific therapeutic applications remain under investigation, the presence of both amino and methoxy substituents on the benzamide core suggests potential for interaction with biological targets. The compound's use in structure-activity relationship studies helps researchers understand how different substitution patterns influence biological activity, contributing to the rational design of new pharmaceutical agents.

The compound finds application in analytical chemistry as a reference standard and test compound for method development. Its known molecular weight of 230.69 grams per mole and well-defined chemical structure make it suitable for use in calibrating analytical instruments and validating analytical methods. Researchers use this compound to develop and optimize separation techniques, detection methods, and quantification protocols that can be applied to related compounds or complex mixtures containing benzamide derivatives.

Educational and training applications represent another important area where 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride proves valuable. The compound's moderate complexity makes it suitable for use in undergraduate and graduate chemistry courses as an example of a polysubstituted aromatic compound. Students can use this compound to learn about structure determination techniques, spectroscopic analysis, and synthetic planning strategies for complex organic molecules.

The following table summarizes key properties and applications of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride:

Current research efforts continue to explore new applications for this compound, particularly in the development of novel synthetic methodologies and the investigation of its potential biological activities. The ongoing patent activity surrounding related compounds suggests continued industrial and academic interest in this chemical class, indicating that new applications may emerge as research progresses. The compound's role as a versatile synthetic intermediate ensures its continued relevance in organic chemistry research, while its potential biological activities maintain interest from the pharmaceutical research community.

特性

IUPAC Name |

4-amino-3-methoxy-N,N-dimethylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3;/h4-6H,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCIZVHLMLDKPKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-amino-3-methoxybenzoic acid.

Amidation: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is converted to an amide group by reacting it with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Hydrochloride Formation: The resulting 4-amino-3-methoxy-N,N-dimethylbenzamide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of 4-amino-3-methoxybenzoic acid are reacted with N,N-dimethylamine under controlled conditions.

Purification: The crude product is purified using recrystallization or chromatography techniques.

Hydrochloride Salt Formation: The purified 4-amino-3-methoxy-N,N-dimethylbenzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.

化学反応の分析

Types of Reactions

4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: 4-hydroxy-3-methoxy-N,N-dimethylbenzamide.

Reduction: 4-amino-3-methoxy-N,N-dimethylbenzylamine.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry

4-Amino-3-methoxy-N,N-dimethylbenzamide hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various chemical reactions due to its reactive functional groups.

Biology

The compound has been investigated for its potential biological activities , including:

- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial strains.

- Anticancer Properties : Shows promise in inhibiting tumor cell proliferation through modulation of signaling pathways.

Medicine

It is explored as a potential pharmaceutical intermediate for synthesizing drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industrial applications, it is employed in the development of specialty chemicals and materials, highlighting its versatility beyond laboratory settings.

Enzyme Inhibition

Research indicates that this compound can inhibit key enzymes involved in metabolic pathways:

- Dihydrofolate Reductase (DHFR) : Similar benzamide derivatives have shown the ability to significantly reduce DHFR activity, indicating potential applications in cancer therapy.

- NADK Inhibition : It may inhibit nicotinamide adenine dinucleotide kinase (NADK), crucial for cellular energy metabolism.

Case Study 1: Anticancer Properties

A recent study explored the use of this compound in combination with olaparib, an established anticancer drug. The results suggested improved therapeutic outcomes in preclinical models, indicating its potential role in combinatorial cancer therapy.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was evaluated for its ability to restore sensitivity in resistant bacterial strains. When combined with conventional antibiotics, it enhanced their effectiveness against multi-drug resistant strains, suggesting a potential role as an adjuvant therapy.

Toxicity and Safety

Toxicological assessments are critical for understanding the safety profile of new compounds. Early studies indicate that this compound exhibits low toxicity levels in vitro; however, further investigations are necessary to establish its safety in vivo.

作用機序

The mechanism of action of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy and amino groups play crucial roles in binding to the active sites of target proteins, thereby influencing their activity and downstream signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of benzamide derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations

Amino vs. Methoxy vs. This may influence receptor binding in biological systems . The hydrochloride salt form improves aqueous solubility relative to neutral analogs like 2-methoxy-N,N-dimethylbenzamide .

N-Substitution Effects: N,N-dimethyl substitution (as in the target compound) reduces steric hindrance compared to bulkier N,N-diphenyl groups in 4-(dimethylamino)-N,N-diphenylbenzamide . Formyl-substituted derivatives (e.g., p-formyl-N,N-dimethylbenzamide) exhibit electrophilic reactivity, enabling further functionalization, unlike the stable amino-methoxy combination in the target compound .

Key Observations

- The target compound likely follows a similar pathway to 2-methoxy-N,N-dimethylbenzamide (3m), using 3-methoxy-4-aminobenzoyl chloride and dimethylamine .

- Higher yields (>80%) are achievable with less sterically hindered amines (e.g., benzylamine in N-(4-hydroxy-3-methoxybenzyl)benzamide) .

Key Observations

- While the target compound lacks direct biological data, structurally related benzamides are used in prodrug design (e.g., N-{[(4-nitrophenyl)amino]methyl}benzamide) and as intermediates in anti-tumor agents .

生物活性

4-Amino-3-methoxy-N,N-dimethylbenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. It is characterized by the presence of an amino group, a methoxy group, and N,N-dimethyl substituents, which contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The mechanism of action of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride involves its interaction with specific enzymes or receptors. The methoxy and amino groups are crucial for binding to active sites on target proteins, influencing their activity and downstream signaling pathways. This compound has been investigated for various biological effects, including:

- Antimicrobial Activity : Exhibits potential against a range of bacterial strains.

- Anticancer Properties : Shows promise in inhibiting tumor cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research has demonstrated that 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride possesses antimicrobial properties. In a study evaluating its efficacy against several bacterial strains, the compound displayed inhibitory effects comparable to established antibiotics. The Minimum Inhibitory Concentration (MIC) values indicated effective concentrations for inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride can inhibit the proliferation of various cancer cell lines. For example, in assays involving human breast cancer (MCF-7) and lung cancer (A549) cells, the compound demonstrated significant cytotoxicity.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride in vivo using xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls. Histological analysis revealed increased apoptosis within tumors, correlating with elevated caspase-3 activity.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was evaluated for its ability to restore sensitivity in resistant bacterial strains. When combined with conventional antibiotics, it enhanced their effectiveness against multi-drug resistant strains, suggesting a potential role as an adjuvant therapy .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride to ensure high yield and purity?

Methodological Answer:

- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., chlorinated solvents, acyl chlorides) and intermediates, including decomposition risks. Use differential scanning calorimetry (DSC) to identify thermal instability .

- Reaction Conditions : Optimize stoichiometry, temperature, and solvent selection. For example, dichloromethane (DCM) or acetonitrile are common solvents for amide couplings. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use recrystallization or column chromatography. For hydrochloride salts, precipitate using diethyl ether or pentanes .

Q. Which analytical techniques are most effective for characterizing the structural integrity of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substitution patterns (e.g., methoxy and dimethylamino groups). Compare shifts to structurally related benzamides (e.g., δ 7.74 ppm for aromatic protons in amide derivatives) .

- Melting Point Analysis : Validate purity via sharp melting ranges (e.g., 180–182°C for triazine-linked benzamides) .

- Mass Spectrometry : Confirm molecular weight using ESI-MS (e.g., m/z 488.6 [M+H] for similar derivatives) .

| Technique | Key Parameters | Example Data |

|---|---|---|

| H NMR | δ 6.42–6.27 (aromatic protons) | Multiplicity, integration |

| C NMR | δ 167.3 (amide carbonyl) | Substituent-specific shifts |

| Melting Point | 240.5–242.5°C (triazine derivatives) | Sharp range indicates purity |

Q. What safety protocols are essential when handling 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride?

Methodological Answer:

- Mutagenicity Assessment : Perform Ames II testing to evaluate mutagenic potential. Compare to benchmarks like benzyl chloride, which has similar risk profiles .

- Decomposition Mitigation : Store at –20°C under inert atmosphere. Avoid heating above DSC-identified decomposition thresholds .

- PPE : Use nitrile gloves, fume hoods, and closed-system transfers to minimize exposure .

Advanced Research Questions

Q. How can computational chemistry be integrated into the design and optimization of synthetic routes for this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways. ICReDD’s approach combines computational predictions with experimental validation .

- Condition Optimization : Apply machine learning to analyze reaction databases (e.g., PubChem) for solvent/catalyst trends. For example, sodium pivalate may enhance amide coupling efficiency .

| Computational Tool | Application | Outcome |

|---|---|---|

| DFT Calculations | Transition state modeling | Predict regioselectivity |

| Machine Learning | Solvent/catalyst screening | Reduce trial-and-error experiments |

Q. What methodologies are recommended for resolving discrepancies in NMR data for derivatives of this compound?

Methodological Answer:

- Isotopic Labeling : Use N or C-labeled reagents to assign ambiguous peaks.

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

- Comparative Analysis : Cross-reference shifts with structurally validated analogs (e.g., δ 58.6 ppm for piperazinyl carbons) .

Q. How can reaction kinetics and mechanisms be elucidated under varying catalytic conditions?

Methodological Answer:

- Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to monitor intermediate formation. For example, track acyl chloride consumption in amidation .

- Isotope Effects : Conduct studies to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .

Q. What factors influence solubility and stability in experimental formulations?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility. Hydrochloride salts often exhibit improved aqueous solubility vs. free bases .

- pH Stability : Use buffered solutions (pH 3–5) to prevent hydrolysis. Monitor via HPLC for degradation products .

Data Contradiction Analysis

Q. How should researchers address conflicting mutagenicity data for anomeric amide derivatives?

Methodological Answer:

- Dose-Response Studies : Replicate Ames testing at varying concentrations (e.g., 0.1–100 µg/plate) to confirm thresholds .

- Structural Comparisons : Evaluate substituent effects (e.g., methoxy vs. trifluoromethyl groups) on mutagenicity .

| Compound | Mutagenicity (Ames Test) | Reference |

|---|---|---|

| Target compound | Lower than benzyl chloride | |

| Anomeric amide analog | Higher mutagenicity |

Q. What advanced purification strategies resolve co-eluting impurities in HPLC analysis?

Methodological Answer:

- 2D Chromatography : Combine reverse-phase and ion-exchange columns for polar impurities.

- Preparative SFC : Use supercritical CO for chiral or thermally sensitive separations .

Q. How can reaction scalability challenges be mitigated for multi-step syntheses?

Methodological Answer:

- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer (e.g., for exothermic amidation steps) .

- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to maintain critical quality attributes (CQAs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。